3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione, commonly known as diketone, is a chemical compound that has been extensively studied for its wide range of applications in scientific research. The compound is synthesized using various methods and has shown promising results in several areas of research.
Mechanism Of Action
The mechanism of action of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is not well understood, and further research is needed to elucidate its mode of action. However, studies have shown that the compound has a strong affinity for certain enzymes and proteins, which suggests that it may act as an enzyme inhibitor or modulator.
Biochemical And Physiological Effects
Studies have shown that 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione has several biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is its versatility in scientific research. The compound can be easily synthesized and has a wide range of applications in various fields of research. However, one of the limitations of the compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione. One of the areas of research is the development of novel drugs based on the compound. Another area of research is the elucidation of the mechanism of action of the compound, which may lead to the discovery of new targets for drug development. Further research is also needed to explore the potential of the compound in the treatment of neurodegenerative diseases and other conditions.
In conclusion, 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is a versatile compound that has shown promising results in several areas of scientific research. The compound has a wide range of applications, and further research is needed to explore its full potential. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper.
Synthesis Methods
The synthesis of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione involves the reaction of diketene with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product depends on several factors such as the reaction temperature, pressure, and reaction time. Several modifications to this method have been proposed to improve the yield and purity of the product.
Scientific Research Applications
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione has been extensively studied for its applications in several areas of scientific research. The compound has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of complex natural products. The compound has also shown promising results in the field of medicinal chemistry, where it has been used as a scaffold for the development of novel drugs.
properties
CAS RN |
138151-74-3 |
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Product Name |
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O2/c1-5(2)7-8(6(3)4)10(12)9(7)11/h5-6H,1-4H3 |
InChI Key |
TYJFSUYUXGOXGB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C1=O)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=O)C1=O)C(C)C |
synonyms |
3-Cyclobutene-1,2-dione,3,4-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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